(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 4,5-dimethylthiazole ring, a 2-fluorophenyl group, and a hydroxy(thiophen-2-yl)methylidene moiety. The (4E) stereochemistry and conjugated system may confer unique electronic properties, influencing reactivity and bioactivity .
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-6-3-4-7-13(12)21)15(18(25)19(23)26)17(24)14-8-5-9-27-14/h3-9,16,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUQNVMEUTKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiazole, fluorophenyl, and thiophene substituents through various coupling reactions. Common reagents used in these steps include organolithium reagents, halogenated intermediates, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield diols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific enzymes or receptors, leading to potential treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Implications
The target compound’s combination of thiophene, fluorophenyl, and thiazole groups distinguishes it from analogues, suggesting unique interactions with redox-sensitive targets (e.g., ferroptosis pathways in cancer ). Its stereochemistry and conjugated system may enhance stability in biological matrices compared to simpler hydrazones or thiazolidinones. Future studies should prioritize crystallographic analysis (using SHELX ) to resolve its 3D conformation and validate docking predictions.
Biological Activity
The compound (4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, including in vitro and in vivo assays, highlighting its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 422.47 g/mol. The structure is characterized by a thiazole ring, a fluorophenyl group, and a pyrrolidine dione moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibition of growth. For instance:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL.
- Escherichia coli : Minimum inhibitory concentration (MIC) of 50 µg/mL.
These results suggest that the compound could be developed as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro assays were conducted on several cancer cell lines:
- HeLa cells : IC50 value of 25 µM.
- MCF-7 breast cancer cells : IC50 value of 30 µM.
These findings indicate that the compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition studies suggest that the compound may act as a DHODH inhibitor, which is crucial in pyrimidine biosynthesis.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of thiazole compounds on various cancer cell lines. The results indicated that compounds similar to the one exhibited strong cytotoxicity and induced cell cycle arrest.
- Antimicrobial Efficacy Study : Another study focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains, showcasing the potential for developing new antibiotics.
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
